Carbobenzyloxyglycine is synthesized from glycine through a reaction with benzyl chloroformate in the presence of a base such as sodium hydroxide. The compound is categorized as a toxic substance, with a classification indicating potential harm upon exposure. Its Chemical Abstracts Service (CAS) number is 1138-80-3, and it has an EINECS number of 214-516-0.
The synthesis of carbobenzyloxyglycine can be achieved through several methods, with the most common involving the reaction of glycine with benzyl chloroformate. The general procedure includes:
Alternative methods include using benzyloxycarbonyl azide and glycine under alkaline conditions, followed by ether extraction and recrystallization to obtain pure carbobenzyloxyglycine.
Carbobenzyloxyglycine has a molecular formula of and a molar mass of approximately 209.2 g/mol. The InChI representation for this compound is:
Carbobenzyloxyglycine participates in various chemical reactions typical for amino acids:
These reactions are crucial for synthesizing more complex peptides and proteins used in pharmaceuticals.
The mechanism of action for carbobenzyloxyglycine primarily revolves around its use as a protecting group in peptide synthesis:
This selective reactivity makes it an invaluable tool in organic synthesis.
Carbobenzyloxyglycine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 209.2 g/mol |
Melting Point | 117°C - 121°C |
Boiling Point | 424°C at 760 mmHg |
Flash Point | 210.2°C |
Solubility | Soluble in methanol; insoluble in water |
Density | Approximately 1.2944 g/cm³ |
pKa | Approximately 3.98 |
It is important to handle this compound with care due to its classification as harmful .
Carbobenzyloxyglycine finds applications across various scientific fields:
The carbobenzyloxy (Cbz) protecting group, historically abbreviated as "Z" in honor of Leonidas Zervas, was pioneered in 1932 by Max Bergmann and Leonidas Zervas at the Kaiser Wilhelm Institute for Leather Research in Dresden [10]. This innovation addressed a critical bottleneck in early peptide chemistry: the lack of a reversibly protecting group for amines that could prevent uncontrolled polymerization or racemization during peptide bond formation. The Cbz group is introduced by reacting an amino acid (e.g., glycine) with benzyl chloroformate (Cbz-Cl) in the presence of a mild base like sodium carbonate, forming a stable carbamate derivative (Cbz-glycine) [1] [6]. Deprotection is achieved via catalytic hydrogenolysis using hydrogen gas and palladium on charcoal, which cleaves the labile C–O bond in the benzyl group, releasing the free amine and toluene as a byproduct [5] [10].
This method represented a quantum leap from Emil Fischer’s early 20th-century peptide syntheses, which relied on non-removable acyl groups. Bergmann and Zervas demonstrated that Cbz-glycine could be activated for coupling without racemization—a pivotal advancement for synthesizing enantiopure peptides. Their seminal 1932 paper detailed the first controlled oligopeptide syntheses, establishing Cbz as the foundational protecting group for peptide chemistry for the next two decades [6] [10]. The mechanism’s elegance lay in its orthogonality: the Cbz group remained stable under acidic and basic conditions required for ester hydrolysis or carboxyl activation, enabling iterative chain elongation [1].
Table 1: Key Milestones in the Development of the Cbz Protecting Group
Year | Event | Significance |
---|---|---|
1932 | Bergmann & Zervas introduce Cbz protection [10] | First reversible Nα-protecting group for controlled peptide synthesis |
1934 | Bergmann degradation for C-terminal sequencing [2] | Applied Cbz chemistry to peptide degradation |
1950s | Adoption in oxytocin synthesis by du Vigneaud [7] | Enabled Nobel Prize-winning synthesis of polypeptide hormones |
1963 | Merrifield’s solid-phase synthesis (SPPS) uses Cbz [4] | Early SPPS protocols leveraged Cbz for Nα-protection |
Initially, Cbz protection was employed in solution-phase synthesis, where peptides like oxytocin were assembled through laborious stepwise couplings and isolations [5] [7]. Each coupling cycle required:
The advent of solid-phase peptide synthesis (SPPS) by Merrifield in 1963 marked a paradigm shift. Merrifield’s early SPPS protocols utilized Cbz for Nα-protection, anchoring the C-terminal amino acid to polystyrene resins [4] [5]. However, the need for repetitive hydrogenolysis steps proved impractical for automation. This spurred the adoption of the acid-labile tert-butyloxycarbonyl (Boc) group in the late 1960s, which could be removed with trifluoroacetic acid (TFA) without resin cleavage [3] [4]. By the 1980s, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group—removable with piperidine—dominated SPPS due to its milder deprotection conditions and orthogonality with acid-labile side-chain protectants [3] [8].
Despite this shift, Cbz retained niche utility:
Table 2: Evolution of Cbz in Peptide Synthesis Methodologies
Era | Dominant Method | Role of Cbz | Limitations Addressed |
---|---|---|---|
1930s–1960s | Solution-phase | Primary Nα-protection for stepwise chain elongation | Enabled first controlled oligopeptide syntheses |
1960s–1980s | Boc-SPPS | Limited use; incompatible with repetitive acidolysis | Replaced by Boc for automation compatibility |
1980s–Present | Fmoc-SPPS | Fragment protection in convergent synthesis | Stability under basic deprotection conditions |
Cbz’s enduring relevance stems from its unique chemical profile, though it competes with Boc and Fmoc in modern workflows. A comparative analysis reveals context-specific advantages and limitations:
Orthogonality:Cbz exhibits excellent orthogonality to Fmoc and tert-butyl-based groups, allowing selective deprotection in complex syntheses. For instance, in glycopeptide assembly, Cbz-protected glycosylated amino acids resist β-elimination under basic Fmoc deprotection [1] [9]. Conversely, Boc requires acidic conditions that risk glycosidic bond cleavage.
Stability:Cbz-glycine derivatives are stable under acidic and basic conditions (e.g., saponification, TFA treatment), outperforming Fmoc in base-sensitive contexts [1]. However, Boc deprotection (with TFA) can cause tert-butylation of electron-rich side chains (Trp, Met), a non-issue for Cbz [9].
Deprotection Limitations:Catalytic hydrogenolysis of Cbz poses challenges for peptides containing hydrogenation-sensitive residues (e.g., Cys, His) or thioether bonds [1] [5]. Modern workarounds include Pd-catalyzed transfer hydrogenation with ammonium formate, minimizing side reactions [9].
Table 3: Protecting Group Properties in Peptide Synthesis
Parameter | Cbz | Boc | Fmoc |
---|---|---|---|
Introduction | Cbz-Cl/base [1] | Boc₂O/base [9] | Fmoc-OSu/base [8] |
Removal | H₂/Pd-C or HBr/AcOH [5] | TFA/DCM [3] | Piperidine/DMF [3] |
Acid Stability | High | Low | High |
Base Stability | High | High | Low |
Racemization Risk | Low (non-acidic) [1] | Moderate (oxazolone formation) [9] | Low [8] |
Orthogonality | High (vs. Fmoc/tBu) [1] | Moderate (vs. Fmoc) | High (vs. Cbz/Boc) [3] |
Modern Innovations and Niche Applications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7